Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
Overview
Description
Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is a useful research compound. Its molecular formula is C17H21BN2O3S and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Bioisosteres : Thiazole derivatives, including thiazole carboxylic acids, have been recognized for their angiotensin II receptor antagonistic activities, highlighting their importance in medicinal chemistry as bioisosteres for tetrazole rings. This is particularly relevant for nonpeptide angiotensin II receptor antagonists, where variations in thiazole derivatives have shown to improve bioavailability and lipophilicity, thus enhancing biological efficacy (Kohara et al., 1996).
Antioxidative and Antiviral Activities : Hydroxycinnamic acid amides of thiazole containing amino acid derivatives exhibit significant antioxidative and antiviral activities, demonstrating the potential of thiazole derivatives in the development of antiviral agents. This suggests a broad spectrum of pharmacological activities that can be harnessed from the structural modification of thiazole derivatives (Stankova et al., 2009).
Antibacterial and Antifungal Properties : Various amides of thiazole have been synthesized and evaluated for their biological activities, displaying antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. This indicates the potential of thiazole derivatives in antimicrobial drug development (Prajapati & Modi, 2011).
Anti-inflammatory and Antinociceptive Activities : Thiazolo[3,2-a]pyrimidine derivatives have been designed, synthesized, and evaluated for anti-inflammatory and antinociceptive activities, showing promising results. This further underscores the versatility of thiazole compounds in the development of new therapeutic agents with potential applications in pain management and inflammation control (Alam et al., 2010).
properties
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O3S/c1-11-8-12(18-22-16(2,3)17(4,5)23-18)6-7-13(11)20-15(21)14-9-24-10-19-14/h6-10H,1-5H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACBQPUDOXPASU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CSC=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124010 | |
Record name | N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-thiazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide | |
CAS RN |
1596338-75-8 | |
Record name | N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-thiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1596338-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-thiazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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